![molecular formula C10H16Cl2O4 B14754942 2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] CAS No. 722-29-2](/img/structure/B14754942.png)
2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] is a chemical compound known for its unique structure and properties It features two 1,3-dioxolane rings connected by an ethane-1,2-diyl bridge, with chloromethyl groups attached to the 4-position of each dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] typically involves the reaction of ethylene glycol with formaldehyde and hydrochloric acid to form the dioxolane rings. The chloromethyl groups are introduced through a chloromethylation reaction, which involves the use of chloromethyl methyl ether or similar reagents under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols[][4].
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted dioxolanes, alcohols, aldehydes, and carboxylic acids, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Material Science: Employed in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for various industrial products.
Wirkmechanismus
The mechanism by which 2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] exerts its effects is primarily through its reactive chloromethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar in structure but with phenol groups instead of dioxolane rings.
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Features sulfonate groups instead of chloromethyl groups.
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Contains chlorophenyl groups and is used in different applications.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] is unique due to its dual dioxolane rings and reactive chloromethyl groups, which provide versatility in chemical reactions and applications. Its structure allows for the formation of a wide range of derivatives, making it a valuable compound in various fields of research and industry[15][15].
Eigenschaften
CAS-Nummer |
722-29-2 |
|---|---|
Molekularformel |
C10H16Cl2O4 |
Molekulargewicht |
271.13 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-[2-[4-(chloromethyl)-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H16Cl2O4/c11-3-7-5-13-9(15-7)1-2-10-14-6-8(4-12)16-10/h7-10H,1-6H2 |
InChI-Schlüssel |
WHWWINQJQRHLSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(O1)CCC2OCC(O2)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


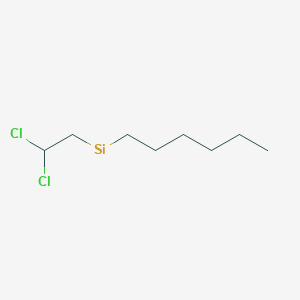
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)
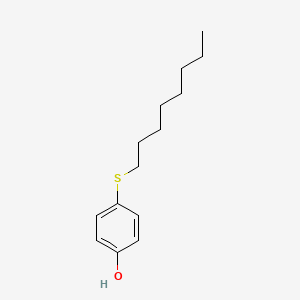
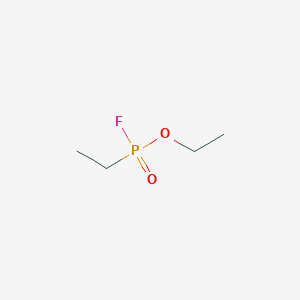
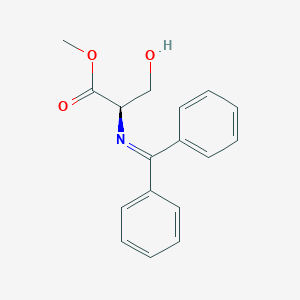
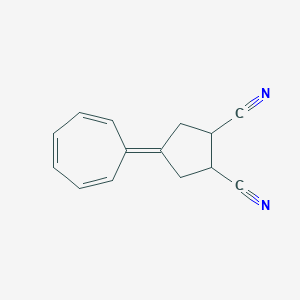
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)

![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
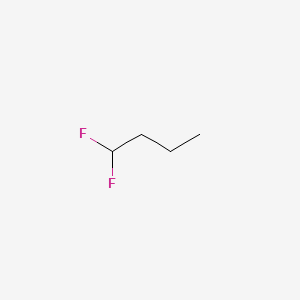
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
